molecular formula C9H9N3O2S B14388789 N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine CAS No. 88465-34-3

N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine

Cat. No.: B14388789
CAS No.: 88465-34-3
M. Wt: 223.25 g/mol
InChI Key: AGQKCVDQZNTICF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a nitro group at the 5th position and dimethylamine at the N,N positions. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under specific conditions. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the benzothiazole ring . Another approach involves the use of microwave irradiation to accelerate the condensation reaction between 2-aminothiophenol and aromatic aldehydes .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties. For example, reduction of the nitro group can yield amino-substituted benzothiazoles, which may have enhanced antimicrobial or anticancer activities .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and proteins involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 5-nitro-1,2-benzothiazol-3-amine .

Uniqueness

N,N-Dimethyl-5-nitro-1,2-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and dimethylamine moiety enhances its reactivity and potential as a therapeutic agent compared to other benzothiazole derivatives .

Properties

CAS No.

88465-34-3

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N,N-dimethyl-5-nitro-1,2-benzothiazol-6-amine

InChI

InChI=1S/C9H9N3O2S/c1-11(2)7-4-9-6(5-10-15-9)3-8(7)12(13)14/h3-5H,1-2H3

InChI Key

AGQKCVDQZNTICF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C=NSC2=C1)[N+](=O)[O-]

Origin of Product

United States

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